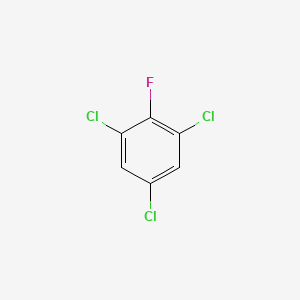

1,3,5-Trichloro-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPNJBWUNXRYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190051 | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-33-9 | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3,5-Trichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trichloro-2-fluorobenzene (CAS No. 36556-33-9). The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data on this compound. This document summarizes key physical data, outlines detailed experimental protocols for their determination, and provides a visual representation of the compound's property relationships.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems, including its suitability as a solvent, reactant, or building block in organic synthesis.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Chemical Formula | C₆H₂Cl₃F | - |

| Molecular Weight | 199.44 | g/mol |

| Boiling Point | 207.36 (rough estimate) | °C |

| Density | 1.54 | g/cm³ |

| Melting Point | Not Available | °C |

| Solubility in Water | Very limited (expected) | - |

| Solubility in Organic Solvents | Soluble (expected in solvents like hexane, toluene, chloroform) | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method is a primary indicator of purity.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample preparation[4]

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-4 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[6]

-

Heating and Observation:

-

For an unknown melting point, a rapid initial heating (10-20 °C/minute) can be used to determine an approximate range.[5]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.[5]

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5]

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] For small quantities of a substance, the micro-reflux method is suitable.[8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the sample is below the level of the heating medium.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

-

Observation: As the liquid's boiling point is reached, its vapor pressure will exceed the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[8]

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the liquid.[8]

Density Determination (Displacement Method)

Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume of fluid it displaces, based on Archimedes' principle.[9]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer[9]

-

A liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-reactive organic liquid)

Procedure:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume (V₁) of the liquid is recorded.[10]

-

Volume Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing and that the solid is fully immersed. Any air bubbles adhering to the solid should be dislodged.[10]

-

Final Volume Measurement: The new volume (V₂) of the liquid and the submerged solid is recorded.[10]

-

Calculation:

-

The volume of the solid is the difference between the final and initial volume readings (Volume = V₂ - V₁).[10]

-

The density is calculated using the formula: Density = Mass / Volume.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11]

Apparatus:

-

Test tubes or small vials

-

Balance

-

Spatula

-

Vortex mixer or shaker

-

Constant temperature bath[11]

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Solvent Preparation: A known volume of the desired solvent (e.g., water, ethanol, etc.) is placed into a series of vials.[11]

-

Solute Addition: An excess amount of this compound is added to each vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]

-

Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. A sample of the supernatant is then carefully removed and filtered to separate the saturated solution from any undissolved solid.[12]

-

Concentration Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique. The solubility is then expressed in units such as g/L or mol/L.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and derive from its fundamental chemical structure. The following diagram illustrates this relationship for this compound.

Caption: Logical flow from molecular structure to physical properties.

References

- 1. americanelements.com [americanelements.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. southalabama.edu [southalabama.edu]

- 6. westlab.com [westlab.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mt.com [mt.com]

- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3,5-Trichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1,3,5-trichloro-2-fluorobenzene. Due to the limited availability of specific experimental data for this compound in readily accessible literature, this guide also includes representative experimental protocols and spectroscopic data from closely related polychlorinated and fluorinated benzene derivatives to provide a practical framework for researchers.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₃F.[1] Its structure consists of a benzene ring substituted with three chlorine atoms and one fluorine atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36556-33-9 |

| Molecular Formula | C₆H₂Cl₃F |

| SMILES | C1=C(C=C(C(=C1Cl)F)Cl)Cl |

| InChI Key | NCPNJBWUNXRYGW-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.44 g/mol | [1] |

| Boiling Point | 207.36 °C (rough estimate) | [1] |

| Density | 1.54 g/cm³ | [1] |

| Melting Point | Not available | [1] |

Chemical Structure and Bonding

The chemical structure of this compound is defined by the positions of the halogen substituents on the benzene ring. The fluorine atom is located at position 2, with chlorine atoms at positions 1, 3, and 5. This substitution pattern results in a molecule with low symmetry.

The bonding within the molecule is characterized by the strong covalent bonds between the carbon atoms of the aromatic ring and the halogen atoms. The carbon-fluorine bond is particularly strong and polarized due to the high electronegativity of fluorine. This, along with the electron-withdrawing nature of the chlorine atoms, significantly influences the electronic properties of the benzene ring, making it electron-deficient. This electron deficiency affects the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Caption: Chemical structure of this compound.

Spectroscopic Data (Representative)

Table 3: Representative Spectroscopic Data for 1,3,5-Trichlorobenzene

| Spectroscopy | Data |

| ¹H NMR | The ¹H NMR spectrum of 1,3,5-trichlorobenzene would show a singlet for the three equivalent aromatic protons. |

| ¹³C NMR | The ¹³C NMR spectrum would exhibit two signals, one for the three chlorinated carbon atoms and another for the three carbons bearing hydrogen atoms. |

| IR Spectroscopy | The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring, C=C ring stretching, and strong C-Cl stretching bands. |

| Mass Spectrometry | The mass spectrum would display a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of three chlorine atoms. |

Experimental Protocols (Representative)

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common method for introducing a fluorine atom into a polychlorinated aromatic ring is through a halogen exchange (Halex) reaction. The following is a representative protocol for a similar transformation, the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene, which can be adapted for the target molecule.

Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene (Halogen Exchange Reaction)

This protocol is based on a patented procedure and serves as a model for the potential synthesis of this compound from a suitable tetrachlorobenzene precursor.

Materials:

-

1,3,5-Trichlorobenzene

-

Potassium fluoride (spray-dried)

-

A phase-transfer catalyst (e.g., a quaternary phosphonium salt)

-

A high-boiling point aprotic solvent (e.g., sulfolane or diphenyl ether)

Procedure:

-

In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, charge the reactor with 1,3,5-trichlorobenzene, spray-dried potassium fluoride, and the phase-transfer catalyst.

-

Add the aprotic solvent to the mixture.

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure.

-

The identity and purity of the product should be confirmed by spectroscopic methods (NMR, GC-MS, IR).

Caption: Representative experimental workflow for a Halogen Exchange (Halex) reaction.

Reactivity and Applications in Drug Development

This compound serves as a versatile chemical intermediate. The presence of both chlorine and fluorine atoms on the aromatic ring provides multiple sites for further functionalization through various organic reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by quenching with an electrophile.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2][3][4][5][6] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.[2][5][6]

While specific applications of this compound in drug development are not widely reported, its structural motif makes it a potentially valuable building block for the synthesis of complex molecules with tailored properties for pharmaceutical applications. Researchers can utilize this compound to introduce a specific pattern of halogenation that can be further elaborated to create novel bioactive compounds.

Caption: Potential synthetic utility of this compound in drug development.

References

- 1. americanelements.com [americanelements.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene (CAS Number: 36556-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document consolidates available physicochemical data, outlines a plausible synthetic approach, and discusses its potential role as a chemical intermediate, alongside relevant safety and toxicological considerations.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key physicochemical properties based on computational predictions and data from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃F | PubChem[1] |

| Molecular Weight | 199.44 g/mol | PubChem[1] |

| CAS Number | 36556-33-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point (estimated) | 207.36 °C | Chemical Supplier Data |

| Density (estimated) | 1.54 g/cm³ | Chemical Supplier Data |

| Flash Point (estimated) | 90.7 °C | Chemical Supplier Data |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the partial fluorination of 1,2,3,5-tetrachlorobenzene or the direct fluorination of 1,3,5-trichlorobenzene under controlled conditions. The synthesis of the related compound, 1,3,5-trifluorobenzene, from 1,3,5-trichlorobenzene has been described and can serve as a model for the synthesis of the target molecule.[2]

Hypothetical Experimental Protocol (Adapted from the synthesis of 1,3,5-trifluorobenzene):

Reaction: Halogen exchange fluorination of 1,3,5-trichlorobenzene.

Reagents and Materials:

-

1,3,5-trichlorobenzene

-

Anhydrous potassium fluoride (KF) or another suitable fluoride source (e.g., CsF)

-

Aprotic polar solvent (e.g., sulfolane, dimethylformamide)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Distillation apparatus

-

Extraction and purification solvents (e.g., petroleum ether)

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, combine 1,3,5-trichlorobenzene, a molar excess of anhydrous potassium fluoride, and the aprotic polar solvent.

-

Add a catalytic amount of the phase-transfer catalyst to the mixture.

-

Heat the reaction mixture to a temperature sufficient to facilitate the halogen exchange reaction, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction temperature and time will need to be carefully optimized to favor the formation of the mono-fluoro product over di- and tri-fluorinated byproducts.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent by vacuum distillation.

-

The crude product can be purified by steam distillation followed by extraction of the distillate with a suitable organic solvent like petroleum ether.

-

The organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

-

Final purification of this compound can be achieved by fractional distillation under reduced pressure.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and the choice of catalyst and solvent, would require experimental optimization to achieve a satisfactory yield and purity of this compound.

Spectroscopic Data

-

¹⁹F NMR: PubChem indicates the availability of a ¹⁹F NMR spectrum, which would be the most definitive spectroscopic technique for confirming the presence and chemical environment of the fluorine atom.[1]

-

¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. For comparison, the aromatic protons of 1,3,5-trichlorobenzene appear as a singlet at approximately 7.4 ppm.[3]

-

¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.44 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-F stretching and bending vibrations. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹.

Applications in Drug Development and Research

Polychlorinated and polyfluorinated aromatic compounds are important building blocks in medicinal chemistry and materials science.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications of this compound in drug development are not documented, its structural motifs suggest its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites (two hydrogens and three chlorines) allows for various chemical transformations, such as:

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by various nucleophiles to introduce new functional groups. The fluorine atom can activate the ring towards nucleophilic attack.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

-

Directed Ortho-Metalation: The fluorine and chlorine atoms can direct lithiation to adjacent positions, enabling further functionalization of the aromatic ring.

Toxicology and Safety

Detailed toxicological data for this compound is not available. However, information on related halogenated benzenes can provide an indication of its potential hazards. Polychlorinated benzenes are known to be persistent in the environment and can bioaccumulate.[7] Their toxicity varies depending on the number and position of the chlorine atoms.

Based on available safety data sheets for this compound, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Safety Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

Conclusion

This compound is a halogenated aromatic compound with potential as a synthetic intermediate in various fields, including pharmaceutical research. While comprehensive experimental data is currently limited, its structural features suggest a range of possible chemical transformations. Further research is needed to fully characterize its reactivity, spectroscopic properties, and toxicological profile to enable its broader application in research and development. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and may need to undertake foundational research to establish its properties and synthetic utility.

References

- 1. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Theoretical Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Search for Existing Studies

While general information, such as its chemical structure and basic computed properties, is available in chemical databases like PubChem, dedicated theoretical investigations appear to be unpublished or not widely disseminated. The search included queries for quantum chemical calculations, vibrational analyses, Density Functional Theory (DFT) studies, and molecular structure and spectroscopy data related to 1,3,5-Trichloro-2-fluorobenzene.

The performed searches did yield information on related compounds, including 1,3,5-Trichlorobenzene, 1,3,5-Trifluorobenzene, and other derivatives. These studies, while valuable for understanding the broader class of halogenated benzenes, do not provide the specific quantitative data and detailed experimental or computational protocols requested for this compound.

Due to the absence of specific research on this molecule, it is not possible to provide the requested in-depth technical guide with summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the prompt, which hinge on the existence of such detailed studies, cannot be fulfilled at this time.

This lack of available data presents a potential opportunity for new research. A thorough theoretical study of this compound would be a valuable contribution to the field of computational and theoretical chemistry, providing insights into its electronic structure, spectroscopic signatures, and potential reactivity. Such a study would involve a standard computational chemistry workflow.

Hypothetical Computational Workflow

For researchers interested in pursuing studies on this molecule, a typical computational workflow could be visualized as follows:

Caption: A generalized workflow for a computational chemistry study.

This conceptual diagram outlines the logical steps from the initial setup of the molecular model and theoretical parameters to the execution of quantum chemical calculations and the final analysis of the resulting data. Such a study would generate the currently unavailable quantitative data and theoretical insights for this compound.

Spectroscopic Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Technical Overview

For Immediate Release

This technical guide provides a summary of available and predicted spectroscopic data for the compound 1,3,5-trichloro-2-fluorobenzene (CAS No. 36556-33-9). This document is intended for researchers, scientists, and professionals in drug development and related fields who require spectral information for this compound.

Executive Summary:

Predicted Spectral Data for this compound

Due to the absence of published experimental spectra, computational predictions offer a valuable alternative for characterizing this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two chemically equivalent protons would likely appear as a doublet due to coupling with the adjacent fluorine atom.

| Parameter | Predicted Value |

| Chemical Shift (δ) | 7.0 - 7.5 ppm |

| Multiplicity | Doublet (d) |

| Coupling Constant (JHF) | 8 - 10 Hz |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF).

| Carbon Atom | Predicted Chemical Shift (δ) | Predicted C-F Coupling (Hz) |

| C-F | 155 - 165 ppm | ¹JCF ≈ 240 - 260 |

| C-Cl | 130 - 140 ppm | ²JCF ≈ 20 - 30 |

| C-H | 125 - 135 ppm | ³JCF ≈ 5 - 10 |

| C-Cl (adjacent to C-H) | 120 - 130 ppm | ⁴JCF ≈ 1 - 5 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorptions for aromatic C-H stretching, C=C stretching of the benzene ring, and strong absorptions for the C-Cl and C-F bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-Cl Stretch | 850 - 750 |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms.

| Ion | Predicted m/z | Relative Intensity Notes |

| [M]⁺ | 198, 200, 202 | Isotopic pattern for 3 Cl atoms |

| [M-Cl]⁺ | 163, 165, 167 | Isotopic pattern for 2 Cl atoms |

| [M-F]⁺ | 179, 181, 183 | Isotopic pattern for 3 Cl atoms |

| [C₆H₂Cl₂]⁺ | 144, 146, 148 | Isotopic pattern for 2 Cl atoms |

Experimental Protocols

As no specific experimental data for this compound was found, a general methodology for acquiring such data is provided below. These protocols are standard in organic spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

-

¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for both liquid and solid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Data from Related Compounds

For comparative purposes, experimental data for structurally related compounds are presented below.

1,3,5-Trichlorobenzene

-

¹H NMR (CDCl₃): δ 7.26 (s, 3H)

-

¹³C NMR (CDCl₃): δ 135.2, 128.9

-

IR (KBr, cm⁻¹): 3070, 1570, 1420, 850, 710

-

Mass Spec (EI, m/z): 180 (M⁺), 145, 109

1,3-Dichloro-2-fluorobenzene

-

¹H NMR (CDCl₃): δ 7.30 (m, 1H), 7.05 (m, 2H)

-

¹³C NMR (CDCl₃): δ 157.5 (d, J=248 Hz), 131.2, 128.0, 118.9 (d, J=21 Hz)

This technical guide serves as a foundational resource for the spectral properties of this compound. While experimental data is currently elusive, the provided predicted data and comparative information from related compounds offer a robust starting point for researchers.

Solubility of 1,3,5-Trichloro-2-fluorobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,3,5-Trichloro-2-fluorobenzene in Organic Solvents

Introduction

The solubility of a compound in various organic solvents is a critical physicochemical property, profoundly influencing its application in chemical synthesis, purification, and formulation. For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule like this compound is fundamental for process development, reaction optimization, and the creation of effective delivery systems. This guide provides a comprehensive overview of the methodologies used to determine the solubility of such compounds and a framework for presenting the resulting data, even in the absence of extensive published data for this specific molecule.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for key experiments to ascertain the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

The shake-flask method is the most common and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Solvent Evaporation: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Quantification: Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (mass of flask with solute - mass of empty flask) / volume of aliquot taken

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods offer a high-throughput alternative for determining solubility, especially when dealing with compounds that have a strong chromophore.

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration is then determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Apparatus:

-

UV-Vis spectrophotometer or HPLC system

-

Thermostatically controlled shaker

-

Vials, centrifuge, and syringe filters

-

Volumetric glassware for dilutions

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot a calibration curve (absorbance/peak area vs. concentration).

-

Equilibration and Sampling: Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that is within the working range of the calibration curve.

-

Analysis: Analyze the diluted solution using the same method (UV-Vis or HPLC) and conditions as used for the calibration curve.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| Acetone | 25 | Data Not Available | Gravimetric |

| Dichloromethane | 25 | Data Not Available | HPLC |

| Toluene | 25 | Data Not Available | Gravimetric |

| Methanol | 25 | Data Not Available | UV-Vis |

| Hexane | 25 | Data Not Available | Gravimetric |

Note: This table is a template. Currently, specific experimental data for this compound is not available in publicly accessible literature.

Mandatory Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships. The following diagram, generated using Graphviz, outlines the general experimental workflow for determining the solubility of a solid in an organic solvent.

In-depth Technical Guide: Reactivity and Selectivity of 1,3,5-Trichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and selectivity of 1,3,5-trichloro-2-fluorobenzene, a versatile building block in organic synthesis. The strategic placement of chloro and fluoro substituents on the aromatic ring imparts distinct reactivity patterns, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its engagement in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate practical application in a research and development setting.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the electronic and steric effects of its halogen substituents. The presence of three electron-withdrawing chlorine atoms and one fluorine atom significantly activates the benzene ring towards nucleophilic attack. The relative bond strengths of C-F and C-Cl, as well as the positions of the halogens, dictate the regioselectivity of substitution reactions. Generally, the C-F bond is stronger than the C-Cl bond, which can influence which halogen is displaced in certain reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions due to the electron-deficient nature of the aromatic ring. Nucleophilic attack is favored at positions activated by the electron-withdrawing halogen atoms.

Reactivity with Amine Nucleophiles

The reaction of this compound with various primary and secondary amines is a key method for introducing nitrogen-containing functionalities. The regioselectivity of this reaction is of particular interest.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Indole | N-(2,4,6-trichlorophenyl)indole | KOH, DMSO, 100 °C, 24 h | 49 | |

| 3-Methylindole | 1-(2-Chlorophenyl)-3-methylindole | KOH, DMSO, 100 °C, 24 h | 71 |

Note: The provided data is for related chloroarenes, as specific data for this compound was not available in the searched literature. These examples serve as a proxy for expected reactivity.

Experimental Protocol: General Procedure for SNAr with Amines

A general procedure for the SNAr reaction of a haloarene with an amine nucleophile is as follows:

-

To a solution of the haloarene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).

-

Add a suitable base, such as K₂CO₃ or Et₃N (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by a suitable method, such as column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. The relative reactivity of the C-Cl and C-F bonds under these conditions is a key factor in determining the selectivity of the reaction. Typically, C-Cl bonds are more reactive than C-F bonds in oxidative addition to palladium(0) catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.

Table 2: Suzuki-Miyaura Coupling of Related Haloarenes

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd-NHC complex (0.5 mol%) | KOt-Bu | Toluene | 80 | 60 | |

| 4-Chlorobenzotrifluoride | Phenylboronic acid | 10% Pd/C | K₂CO₃ | DMA/water | 80 | 79 |

Note: Specific data for this compound was not available. The provided examples illustrate the general conditions for Suzuki-Miyaura coupling of related polychlorofluoroarenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

-

In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) and a solvent (e.g., dioxane, toluene, DMF).

-

The reaction mixture is typically degassed and then heated under an inert atmosphere.

-

Reaction progress is monitored by an appropriate analytical method.

-

After completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. While specific examples with this compound are scarce in the readily available literature, the general principles of Buchwald-Hartwig amination would apply, with the reactivity of the C-Cl bonds being higher than the C-F bond.

Selectivity Considerations

The key to harnessing the synthetic potential of this compound lies in controlling the selectivity of its reactions.

-

Regioselectivity in SNAr: The position of nucleophilic attack is influenced by the combined electron-withdrawing effects of the halogen substituents and the nature of the nucleophile. In many cases, substitution is directed by the most activating groups.

-

Chemoselectivity in Cross-Coupling: In palladium-catalyzed reactions, the greater lability of the C-Cl bond compared to the C-F bond generally allows for selective coupling at the chlorinated positions. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-, di-, or tri-arylation or amination.

Applications in Drug Development and Synthesis

The functionalized derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to selectively introduce various substituents onto the aromatic ring allows for the fine-tuning of molecular properties, which is crucial in drug discovery and development.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and tunable reactivity profile. Its utility in SNAr and palladium-catalyzed cross-coupling reactions makes it a valuable tool for synthetic chemists. A thorough understanding of the principles of its reactivity and selectivity, as outlined in this guide, is essential for its effective application in the synthesis of complex and biologically active molecules. Further research into the specific reaction parameters for this substrate will undoubtedly expand its applications in various fields of chemical science.

Molecular weight and formula of 1,3,5-Trichloro-2-fluorobenzene

This technical guide provides comprehensive information on the molecular properties, synthesis, and safety considerations for 1,3,5-Trichloro-2-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its structure and properties are defined by the substitution pattern of chlorine and fluorine atoms on the benzene ring.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₂Cl₃F | [1][2] |

| Molecular Weight | 199.44 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 36556-33-9 | [1][2] |

| Synonyms | 1,3,5-Trichloro-2-fluoro-benzene, 2,4,6-Trichloro-1-fluorobenzene | [1] |

| Monoisotopic Mass | 197.920611 Da |[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Boiling Point | Data not available | Boiling point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 79.5 °C at 12 mm Hg.[3] |

| Melting Point | Data not available | Melting point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 62-64 °C.[3] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.2.[2] |

Experimental Protocols

The synthesis of this compound is not widely documented in standard literature. However, its synthesis can be approached through established methods for halogenated aromatics, such as halogen exchange (Halex) reactions or diazotization of a corresponding aniline.

General Synthetic Approach: Halogen Exchange (Halex) Reaction

A plausible method for synthesizing fluorinated aromatic compounds from their chlorinated precursors is through a nucleophilic aromatic substitution reaction known as the Halex process. This typically involves heating the chlorinated compound with a fluoride salt in a high-boiling polar aprotic solvent.

Example Protocol (Adapted from synthesis of 1,3,5-Trifluorobenzene): This protocol describes the fluorination of 1,3,5-trichlorobenzene and serves as a model for the synthesis of related compounds.

-

Reactants and Reagents:

-

1,3,5-Trichlorobenzene (starting material)

-

Anhydrous Potassium Fluoride (KF) (fluorinating agent)

-

Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

-

High-boiling polar aprotic solvent (e.g., sulfolane)[4]

-

Petroleum ether (for extraction)

-

-

Procedure:

-

To a reaction flask equipped with a reflux condenser and magnetic stirrer, add the solvent, anhydrous potassium fluoride, phase transfer catalyst, and 1,3,5-trichlorobenzene.[5]

-

Heat the mixture to reflux (e.g., 220°C in sulfolane) for an extended period (e.g., 6-48 hours), monitoring the reaction progress by Gas Chromatography (GC).[4][5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent by vacuum distillation.

-

Subject the residue to steam distillation to isolate the crude product.

-

Extract the distillate with petroleum ether.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the final product by vacuum distillation to yield the target compound.[5]

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated benzene derivative like this compound.

Spectroscopic Data

Characterization of this compound relies on standard analytical techniques. While a full dataset is not publicly available, expected spectral characteristics can be inferred.

Table 3: Spectroscopic Information

| Technique | Data Availability / Expected Features | Reference |

|---|---|---|

| ¹⁹F NMR | Data is available, though the spectrum is not provided in public databases. A singlet or a narrowly split multiplet would be expected due to coupling with the two meta protons. | [2] |

| ¹H NMR | Two proton signals would be expected in the aromatic region (approx. 7.0-7.5 ppm), likely showing coupling to each other and to the fluorine atom. | |

| ¹³C NMR | Six distinct signals for the benzene carbons are expected. Carbons bonded to halogens will show characteristic shifts, and the carbon bonded to fluorine will exhibit a large C-F coupling constant. | For comparison, the related 1,3,5-Trichlorobenzene shows signals in its ¹³C NMR spectrum.[6] |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms (³⁵Cl and ³⁷Cl). |

| IR Spec. | Infrared spectroscopy would reveal C-H, C-C (aromatic ring), C-Cl, and C-F stretching and bending vibrations. | |

Safety and Handling

Specific GHS hazard classifications for this compound are not established. However, based on the data for structurally similar compounds like 1,3,5-trichlorobenzene, appropriate precautions must be taken.

Table 4: Hazard Information and Handling Precautions (based on 1,3,5-Trichlorobenzene)

| Aspect | Recommendation | Reference |

|---|---|---|

| General Hazards | Irritating to eyes and respiratory tract. Harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects. | [7][8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with local exhaust ventilation. For higher concentrations, use breathing protection. | [8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. | [7][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [9] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. | [8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not let this chemical enter the environment. |[9] |

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trichloro-2,4,6-trifluorobenzene CAS#: 319-88-0 [m.chemicalbook.com]

- 4. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,3,5-Trichlorobenzene(108-70-3) 13C NMR spectrum [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. ICSC 0344 - 1,3,5-TRICHLOROBENZENE [inchem.org]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Thermochemical Data of 1,3,5-Trichloro-2-fluorobenzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 1,3,5-trichloro-2-fluorobenzene. A thorough search of available literature and databases indicates a notable absence of experimentally determined thermochemical data for this specific compound. The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) lists the compound in its Web Thermo Tables (WTT), suggesting that some evaluated data may exist for properties such as normal boiling temperature, critical temperature, and critical pressure, though these values were not publicly accessible at the time of this review.[1]

To provide valuable context for researchers, this guide presents comprehensive thermochemical data for two closely related compounds: 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene. These compounds share the same 1,3,5-trichloro substitution pattern on the benzene ring, with the key difference being the absence of a fluorine atom or the presence of two additional fluorine atoms, respectively. This comparative data can serve as a useful reference for estimations and computational modeling.

Furthermore, this guide details the standard experimental and computational methodologies employed for the determination of thermochemical properties of halogenated benzenes, providing a framework for future experimental work on this compound.

Thermochemical Data for Related Compounds

Due to the lack of specific experimental data for this compound, this section provides data for 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene.

1,3,5-Trichlorobenzene

This molecule differs by the substitution of the fluorine atom with a hydrogen atom.

| Thermochemical Property | Value | Units | Method | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | -2.6 ± 1.4 | kJ/mol | Ccr | Yan, Gu, et al., 1987[2] |

| -13.36 | kJ/mol | Ccr | Platonov and Simulin, 1985[2] | |

| Enthalpy of Vaporization (ΔvapH) | 50.3 ± 0.1 | kJ/mol | DM | Blok, van Genderen, et al., 2001[3] |

| 48.8 | kJ/mol | A | Stephenson and Malanowski, 1987[3] | |

| Enthalpy of Sublimation (ΔsubH) | 56.5 | kJ/mol | RG | Sears and Hopke, 1949[3] |

| Enthalpy of Fusion (ΔfusH) | 17.56 | kJ/mol | van der Linde, van Miltenburg, et al., 2005[3] | |

| 18.2 | kJ/mol | Acree, 1991[3] |

Method Acronyms: Ccr - Reaction calorimetry; DM - Differential manometry; A - Antoine equation; RG - Knudsen effusion-torsion.

1,3,5-Trichloro-2,4,6-trifluorobenzene

This molecule has two additional fluorine atoms at the 4 and 6 positions.

| Thermochemical Property | Value | Temperature (K) | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 19.830 | 335.01 | kJ/mol | Andon and Martin, 1973[4] |

| 19.849 | 334.16 | kJ/mol | Paukov and Glukhikh, 1969[4] | |

| Entropy of Fusion (ΔfusS) | 59.19 | 335.01 | J/mol·K | Andon and Martin, 1973[4] |

| 59.40 | 334.16 | J/mol·K | Paukov and Glukhikh, 1969[4] | |

| Ionization Energy | 9.3 | eV | Maier and Thommen, 1982[4] | |

| 9.48 ± 0.02 | eV | Mohraz, Maier, et al., 1980[4] |

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and increasingly accurate computational methods.

Experimental Methodologies

2.1.1. Calorimetry Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions, phase transitions, and heat capacities.

-

Bomb Calorimetry (for Enthalpy of Combustion):

-

A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

-

The bomb is pressurized with a large excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

-

-

Solution Calorimetry (for Enthalpy of Solution/Reaction):

-

A known amount of the substance is dissolved in or reacted with a solvent in a calorimeter.

-

The heat absorbed or released is determined by measuring the temperature change of the solution.

-

This method is crucial for determining enthalpies of formation through Hess's Law by measuring the enthalpies of a series of reactions.[5]

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):

-

A sample and a reference material are heated or cooled at a controlled rate.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

Phase transitions (like melting or solid-solid transitions) appear as peaks in the heat flow curve, and the area under the peak corresponds to the enthalpy of the transition.

-

2.1.2. Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization) The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds.[6][7]

-

An inert carrier gas (e.g., nitrogen) is passed at a precisely controlled, slow flow rate through or over a sample of the compound maintained at a constant temperature.[6]

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping the transported material (e.g., in a cold trap or on a sorbent) and measuring its mass.

-

The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined using the Clausius-Clapeyron equation.[6]

Computational Methodologies

Modern quantum chemical methods provide a powerful tool for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle.[8]

-

Ab Initio Methods: High-level methods like G3, G4, and W1 are composite procedures that approximate the results of very high-level calculations by combining results from several lower-level calculations. These methods can predict gas-phase enthalpies of formation to within a few kJ/mol.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and are widely used to calculate molecular geometries, vibrational frequencies, and electronic energies. These properties are then used to compute thermodynamic quantities like entropy and heat capacity through statistical mechanics.

-

Workflow for Computational Thermochemistry:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find the lowest energy conformation.

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate, higher-level calculation is performed on the optimized geometry to obtain a precise electronic energy.

-

Thermochemical Data Calculation: The electronic energy and the results from the frequency calculation are combined using statistical mechanics principles to determine the enthalpy of formation, heat capacity, and entropy.

-

Logical Workflow and Diagrams

The determination of thermochemical data follows a logical progression, often combining both experimental and computational approaches for validation.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 4. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 5. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

An In-Depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to a lack of extensive research on this specific isomer, this document consolidates available data on its synthesis, physicochemical properties, and spectroscopic characterization. Drawing parallels from structurally related halogenated benzenes, this guide also infers potential toxicological profiles and metabolic pathways, offering a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound (CAS No. 36556-33-9) is a polysubstituted aromatic compound. Halogenated benzenes are a broad class of chemicals utilized as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of this compound, with three chlorine atoms and one fluorine atom symmetrically positioned on the benzene ring, imparts unique electronic and steric properties that make it a potential building block in organic synthesis. This guide aims to provide a detailed account of the available technical information regarding this compound.

Synthesis and Discovery

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its preparation can be logically inferred from established synthetic methodologies for analogous fluorinated aromatic compounds. The most probable synthetic route involves the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[2][3][4]

This reaction facilitates the conversion of a primary aromatic amine to an aryl fluoride through a diazonium tetrafluoroborate intermediate.[2] For the synthesis of this compound, the logical starting material is 2,4,6-trichloroaniline.

Proposed Experimental Protocol: Balz-Schiemann Reaction

The following protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction and has not been specifically optimized for the synthesis of this compound. Researchers should conduct appropriate safety and optimization studies.

Step 1: Diazotization of 2,4,6-Trichloroaniline

-

In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with a solution of 2,4,6-trichloroaniline in a suitable acidic medium, typically an aqueous solution of fluoroboric acid (HBF₄).

-

The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath.

-

A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred suspension of the aniline salt. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.

-

The addition of sodium nitrite is continued until a slight excess is detected, which can be confirmed by a positive test on potassium iodide-starch paper.

-

Upon completion of the diazotization, the corresponding 2,4,6-trichlorobenzenediazonium tetrafluoroborate precipitates from the solution.

Step 2: Isolation and Decomposition of the Diazonium Salt

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration under suction and washed with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether or ethanol) to remove residual acid and unreacted starting materials.

-

The isolated diazonium salt must be handled with extreme care as diazonium salts can be explosive when dry. It is typically dried under vacuum at a low temperature.

-

The dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate is then subjected to thermal decomposition. This is achieved by gently heating the solid salt, which decomposes to yield the desired this compound, nitrogen gas, and boron trifluoride.

-

The crude product is collected, often by distillation or sublimation, and purified by appropriate methods such as recrystallization or chromatography.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, purification, and handling.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 36556-33-9 | [5] |

| Molecular Formula | C₆H₂Cl₃F | [5] |

| Molecular Weight | 199.44 g/mol | [6] |

| Boiling Point | 219.4 °C at 760 mmHg | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data Highlights |

| ¹⁹F NMR | Data available in spectral databases. |

| ¹H NMR | Expected to show a complex multiplet in the aromatic region. |

| ¹³C NMR | Expected to show distinct signals for the carbon atoms attached to hydrogen, chlorine, and fluorine. |

| Mass Spectrometry | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-Cl bonds, as well as aromatic C=C stretching vibrations. |

Potential Signaling Pathways and Biological Effects (Inferred)

There is a significant lack of direct research on the biological activities and signaling pathways specifically associated with this compound. However, based on the extensive literature on other halogenated benzenes, it is possible to infer potential toxicological characteristics and metabolic pathways.

Halogenated aromatic compounds are known to undergo metabolic activation in biological systems, primarily through the cytochrome P450 enzyme system.[7] This can lead to the formation of reactive metabolites such as epoxides, phenols, and benzoquinones, which can exert toxic effects.[7]

Inferred Metabolic Pathway

The following diagram illustrates a plausible, though not experimentally verified, metabolic pathway for this compound, based on the known metabolism of other halogenated benzenes.

Caption: Inferred Metabolic Pathway of this compound.

This proposed pathway suggests that the initial metabolic step is the formation of a reactive arene oxide intermediate, which can then be detoxified through various enzymatic pathways or rearrange to form phenolic metabolites. The formation of such reactive intermediates is often linked to the hepatotoxicity and nephrotoxicity observed with other halogenated benzenes.[7]

Potential Toxicological Effects

Given its structure as a polychlorinated and fluorinated benzene, this compound may exhibit some of the toxicological properties associated with this class of compounds. These can include:

-

Hepatotoxicity: Damage to the liver is a common effect of exposure to halogenated benzenes.[8]

-

Nephrotoxicity: The kidneys can also be a target organ for toxicity.

-

Central Nervous System Effects: Anesthetic effects have been reported for some chlorobenzenes.[8]

-

Bioaccumulation: Due to their lipophilic nature, halogenated benzenes have the potential to accumulate in fatty tissues.[8]

It is crucial to note that these are inferred risks, and a thorough toxicological evaluation of this compound would be necessary to establish its specific safety profile.

Conclusion

This compound represents a potentially useful, yet understudied, building block in organic synthesis. While direct experimental data on its discovery, synthesis, and biological activity are sparse, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic route via the Balz-Schiemann reaction of 2,4,6-trichloroaniline offers a viable starting point for its preparation. The inferred toxicological profile underscores the need for careful handling and further investigation. This technical guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and providing a framework for future research and development involving this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of this compound as described in this guide.

References

- 1. afirm-group.com [afirm-group.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rewe-group.com [rewe-group.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1,3,5-trichloro-2-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences from an aniline precursor, leading to the target molecule through chlorination, diazotization, and subsequent fluorination via the Balz-Schiemann reaction.

While the specified starting material is 3,5-dichloroaniline, a more direct and higher-yielding pathway to the necessary intermediate, 2,4,6-trichloroaniline, begins with aniline. The chlorination of 3,5-dichloroaniline would likely result in a mixture of isomers, complicating purification. Therefore, the following protocols detail the synthesis starting from aniline to produce 2,4,6-trichloroaniline, which is then converted to the final product.

Physicochemical Data of Key Compounds

The following table summarizes important quantitative data for the key compounds involved in the synthesis.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Starting Material | Aniline | 62-53-3 | C₆H₇N | 93.13 | -6 | 184 |

| Intermediate | 2,4,6-Trichloroaniline | 634-93-5 | C₆H₄Cl₃N | 196.46 | 77.5 | 262 |

| Intermediate | 2,4,6-Trichlorobenzenediazonium tetrafluoroborate | Not Available | C₆H₂BCl₃F₄N₂ | 295.31 | Decomposes | Not Applicable |

| Final Product | This compound | 36556-33-9 | C₆H₂Cl₃F | 199.44 | Not Available | Not Available |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trichloroaniline from Aniline

This protocol describes the chlorination of aniline to produce the key intermediate, 2,4,6-trichloroaniline.

Materials and Reagents:

-

Aniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) chloride (catalyst, for Sandmeyer-like side reactions if any)

-

Chlorine gas

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium hydroxide solution

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve aniline in a suitable inert solvent such as carbon tetrachloride in a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. The reaction is exothermic and should be carefully controlled.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete when the starting material is no longer detected.

-

Upon completion, stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a dilute sodium hydroxide solution to remove excess acid and unreacted chlorine.

-

Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4,6-trichloroaniline.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white to off-white crystals.

Expected Yield: 85-95%

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol details the diazotization of 2,4,6-trichloroaniline followed by fluorination.

Materials and Reagents:

-

2,4,6-Trichloroaniline

-